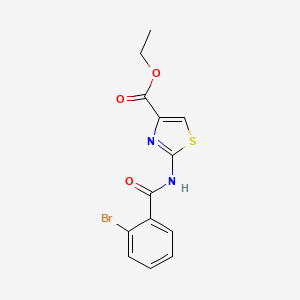

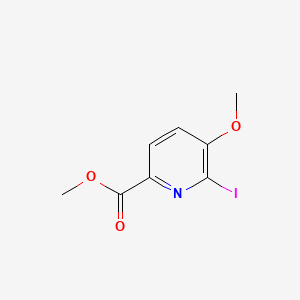

![molecular formula C14H14N2O4S2 B2486365 N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑-7-基)噻吩-2-磺酰胺 CAS No. 922081-63-8](/img/structure/B2486365.png)

N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑-7-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex sulfonamides involves multi-step reactions, starting from basic aromatic ketones and aldehydes, followed by reactions with hydroxylamine hydrochloride, formaldehyde, and other sulfonamides. These processes yield a variety of sulfonamide derivatives through condensation and annulation reactions, employing catalysts like NaOH and potassium hydroxide for the formation of intermediate compounds such as isoxazolines, which are further processed to achieve the desired sulfonamide structures (Dighe et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds, including X-ray crystallography and NMR spectroscopy, reveals intricate details about their spatial arrangement and electronic properties. These analyses contribute to understanding the binding modes and interactions with biological targets, as observed in studies where sulfonamides act as inhibitors, showcasing unusual binding modes to proteins through water molecules or other functional groups (Malmström et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including annulation and cyclocondensation, to form polycyclic structures. These reactions are facilitated by specific functional groups, such as the primary sulfonamide group, which not only enables the ring construction but also acts as a prosthetic group in enzyme inhibition. The reactivity and versatility of sulfonamides are evident in their ability to form diverse polycyclic compounds with significant biological activities (Sapegin et al., 2018).

科学研究应用

酶抑制和疾病治疗

磺胺衍生物,包括与特定化学物质相关的化合物,已被广泛研究其酶抑制性质。例如,某些苯并[b]噻吩磺胺衍生物已被制备用于探索其作为眼部碳酸酐酶局部活性抑制剂的效用,有潜在应用于治疗青光眼。这些研究已经确定了具有显著眼部降压活性的化合物,展示了它们在眼部疾病治疗中的潜力(Graham et al., 1989)。

抗微生物活性

基于磺胺的化合物已被合成并评估其抗微生物活性。一个显著的例子包括合成高度功能化的β-内酰胺和噻唑烷嵌合的四氢苯并噻吩,对各种细菌和真菌菌株表现出显著活性(Babu等,2012)。这说明了这些化合物在应对抗生素耐药性和开发新的抗微生物药物方面的潜力。

混合药物设计

将磺胺与不同的药用活性基团混合可以创造出具有各种生物活性的化合物。最近在磺胺混合药物方面的进展显示出在设计更有用的治疗剂方面取得了有希望的结果,突显了磺胺基团在药物化学中的多功能性和重要性(Ghomashi et al., 2022)。

癌症研究

含有磺胺等基团的新型噻吩衍生物已被研究其作为抗癌剂的潜力。研究表明这些化合物对人类乳腺癌细胞系表现出细胞毒活性,暗示了它们在癌症治疗中的用途(Ghorab et al., 2014)。

磺胺作为药物设计中的功能团

磺胺基团是许多上市药物中的基本组成部分,展示了它在药物化学中的重要性。尽管一些历史上对磺胺类药物相关的过敏反应存在一些担忧,但最新证据表明磺胺基团是药物设计中安全且必不可少的一部分,打破了所谓“磺胺过敏”的神话(Kalgutkar et al., 2010)。

属性

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-16-6-7-20-12-5-4-10(9-11(12)14(16)17)15-22(18,19)13-3-2-8-21-13/h2-5,8-9,15H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYVVUJASRUIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

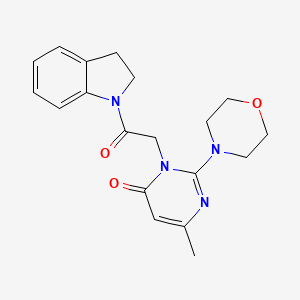

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)

![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)

![2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2486293.png)

![1-(Bromomethyl)-8-oxaspiro[4.5]decane](/img/structure/B2486294.png)

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)

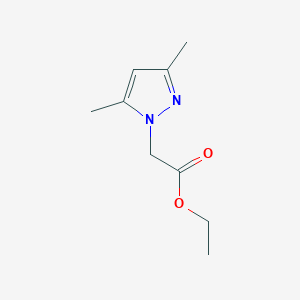

![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)